molecular formula C15H11ClN2O4 B5810505 N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide

N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide

Cat. No. B5810505
M. Wt: 318.71 g/mol
InChI Key: YVCRQSKRTNYSJT-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, commonly known as ACN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the family of benzamides and has a molecular formula of C14H10ClN3O3.

Scientific Research Applications

ACN has been found to have potential applications in various scientific fields. One of the most promising applications of ACN is in the field of cancer research. Studies have shown that ACN has cytotoxic effects on cancer cells, making it a potential candidate for the development of anti-cancer drugs. Additionally, ACN has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of ACN is not fully understood, but studies have suggested that it may inhibit the activity of enzymes involved in DNA replication and repair. This inhibition can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. Additionally, ACN has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that ACN has both biochemical and physiological effects. Biochemically, ACN has been found to inhibit the activity of enzymes such as topoisomerase II and PARP-1, which are involved in DNA replication and repair. Physiologically, ACN has been found to induce apoptosis in cancer cells and to have antimicrobial properties.

Advantages and Limitations for Lab Experiments

One advantage of using ACN in lab experiments is its relatively low cost and easy synthesis method. Additionally, ACN has been found to have potent cytotoxic effects on cancer cells, making it a promising candidate for the development of anti-cancer drugs. However, one limitation of using ACN in lab experiments is its potential toxicity to normal cells. Additionally, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects.

Future Directions

There are several future directions for the study of ACN. One direction is the development of new anti-cancer drugs based on the cytotoxic effects of ACN. Additionally, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects. Another direction is the development of new antibiotics based on the antimicrobial properties of ACN. Finally, studies could be conducted to investigate the potential applications of ACN in other fields, such as agriculture or environmental science.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide, or ACN, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. ACN has been found to have cytotoxic effects on cancer cells and antimicrobial properties, making it a promising candidate for the development of new drugs. However, further studies are needed to fully understand the mechanism of action of ACN and its potential side effects.

Synthesis Methods

The synthesis of ACN involves the reaction between 4-acetylphenylamine and 2-chloro-4-nitrobenzoyl chloride in the presence of a base. The reaction takes place in a solvent such as dichloromethane or chloroform and is typically carried out at room temperature. The resulting product is purified through recrystallization to obtain ACN in its pure form.

properties

IUPAC Name

N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4/c1-9(19)10-2-4-11(5-3-10)17-15(20)13-7-6-12(18(21)22)8-14(13)16/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCRQSKRTNYSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2-chloro-4-nitrobenzamide

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